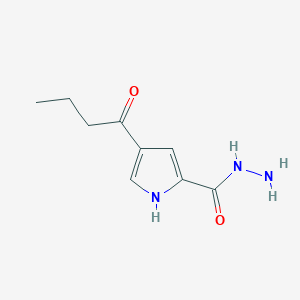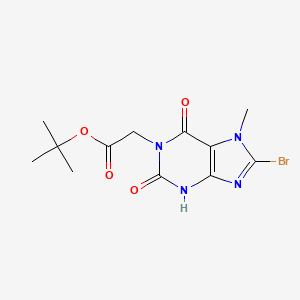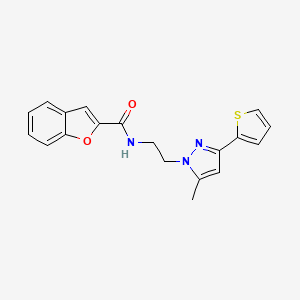
4-butyryl-1H-pyrrole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyryl-1H-pyrrole-2-carbohydrazide (4-BPCH) is a synthetic compound with a wide range of applications in scientific research. It is an organic compound that is used in the synthesis of a variety of compounds, as well as in biochemical and physiological studies. 4-BPCH is also known as this compound, and it is a white, crystalline solid with a melting point of 125-127°C. 4-BPCH has been used in a variety of research studies, including the synthesis of peptides, peptidomimetics, and other compounds.
Aplicaciones Científicas De Investigación
Ligand for Catalysis
Pyrrole-2-carbohydrazides, including compounds like 4-butyryl-1H-pyrrole-2-carbohydrazide, have been found effective as ligands in catalysis. Specifically, they are used in Cu-catalyzed amination of aryl halides with amines in water, achieving high yields. This application is significant in organic synthesis and pharmaceutical chemistry (Xie et al., 2010).
Synthesis of Derivatives
Pyrrole derivatives, including those related to this compound, have been synthesized and studied for various properties. For instance, derivatives of 1,2,4-triazole-3-thiol containing synthon of pyrrole have been synthesized, and their physical and chemical properties have been investigated. This research contributes to the development of new compounds with potential biological activity (Gotsulya et al., 2018).
Heterogeneous Catalyst Systems
Pyrrole-2-carbohydrazide derivatives are used in developing heterogeneous catalyst systems. Such systems have applications in Ullmann type C–N coupling and have been shown to maintain catalytic effectiveness while being environmentally friendly (Huang et al., 2018).
Spectral Analysis and Structural Elucidation
Studies have been conducted on the spectral analysis and structural elucidation of pyrrole hydrazide–hydrazones. These investigations provide insights into the chemical reactivity and potential applications of these compounds in areas such as materials science (Rawat & Singh, 2014).
Propiedades
IUPAC Name |
4-butanoyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-3-8(13)6-4-7(11-5-6)9(14)12-10/h4-5,11H,2-3,10H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQNFKFSUXVAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)


![2-Furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone](/img/structure/B2367713.png)






![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)